

7,3',4'-Trihydroxyflavone: A Technical Guide to Solubility for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7,3',4'-Trihydroxyflavone

Cat. No.: B009037

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of **7,3',4'-Trihydroxyflavone**, a naturally occurring flavonoid with significant research interest. Intended for researchers, scientists, and professionals in drug development, this document compiles essential physicochemical data, detailed experimental protocols for solubility determination, and an overview of its interaction with key cellular signaling pathways.

Physicochemical Properties

7,3',4'-Trihydroxyflavone, also known as Fisetin, is a flavonoid aglycone.^[1] Its basic physicochemical properties are summarized below.

Property	Value	Reference
Synonyms	3',4',7-Trihydroxyflavone, 5-Deoxyluteolin	[2]
CAS Number	2150-11-0	[2]
Molecular Formula	C ₁₅ H ₁₀ O ₅	[2]
Molecular Weight	270.24 g/mol	[3]

Solubility Profile

The solubility of a compound is a critical parameter for its application in *in vitro* and *in vivo* studies. The following table summarizes the available quantitative solubility data for **7,3',4'-Trihydroxyflavone** in various common laboratory solvents.

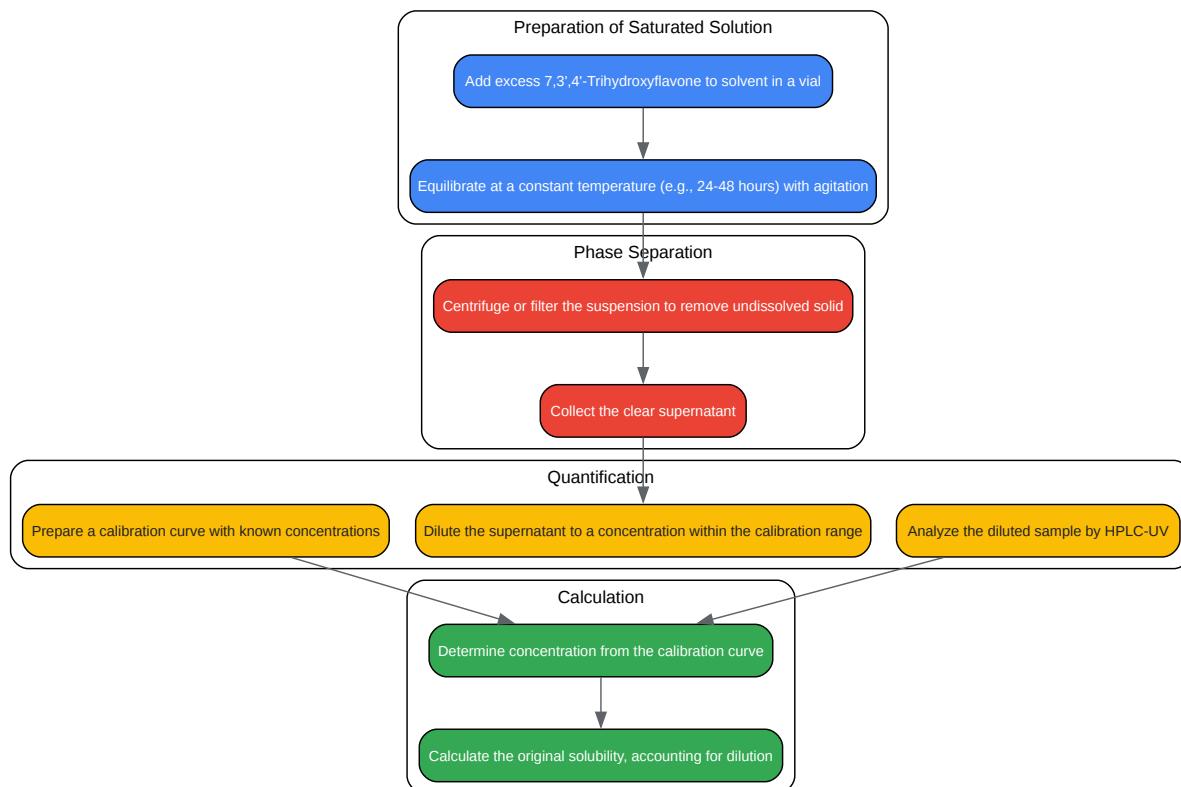
Solvent	Solubility	Method	Reference
Dimethyl Sulfoxide (DMSO)	5 mg/mL	Experimental	[2]
Dimethylformamide (DMF)	5 mg/mL	Experimental	[2]
Water	0.104 g/L (104 µg/mL)	Calculated	[4]

Like many flavonoids, **7,3',4'-Trihydroxyflavone** exhibits low aqueous solubility but is soluble in polar organic solvents.[\[5\]](#) For many experimental applications, a common practice is to prepare a concentrated stock solution in a solvent like DMSO and then dilute it into the aqueous experimental medium.[\[6\]](#)

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol details the shake-flask method, a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound, followed by quantification using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[\[7\]](#)[\[8\]](#)

Principle


An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached, creating a saturated solution. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified.

Materials and Equipment

- **7,3',4'-Trihydroxyflavone** (solid)

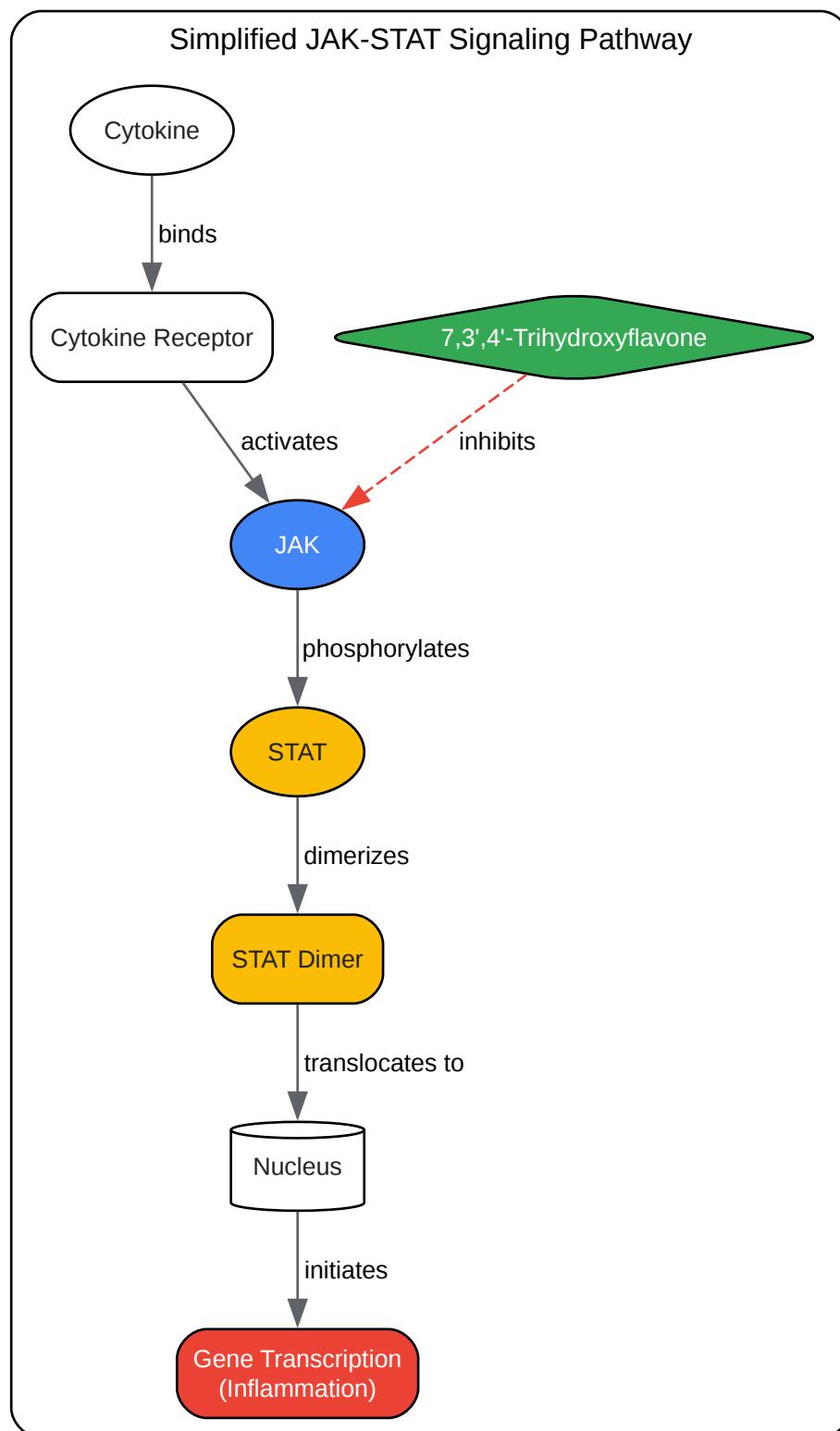
- Selected solvents (e.g., DMSO, ethanol, water)
- HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with formic or acetic acid)
- Analytical balance
- Vials with screw caps
- Orbital shaker or vortex mixer
- Thermostatically controlled incubator
- Centrifuge or syringe filters (0.22 µm)
- HPLC system with a UV detector
- Volumetric flasks and pipettes

Experimental Workflow

[Click to download full resolution via product page](#)**Figure 1:** Experimental workflow for solubility determination.

Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **7,3',4'-Trihydroxyflavone** to a vial containing a known volume of the desired solvent. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
 - Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C).
 - Agitate the samples for a sufficient time (typically 24 to 48 hours) to reach equilibrium.
- Sample Preparation:
 - After the equilibration period, allow the vials to stand to let the excess solid settle.
 - Carefully remove the saturated supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Alternatively, centrifuge the vials at high speed and collect the supernatant.
- HPLC-UV Analysis:
 - Calibration Curve: Prepare a series of standard solutions of **7,3',4'-Trihydroxyflavone** in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations. Analyze these standards by HPLC-UV to construct a calibration curve by plotting peak area against concentration.
 - Sample Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the calibration curve.
 - Inject the diluted sample into the HPLC system. A typical reversed-phase HPLC method for flavonoids would utilize a C18 column with a gradient elution of an acidic aqueous mobile phase and an organic solvent like acetonitrile.^[9] Detection is typically performed at the λ_{max} of the flavonoid.


Data Analysis

- From the HPLC data, determine the peak area corresponding to **7,3',4'-Trihydroxyflavone** in the diluted supernatant sample.

- Using the equation of the line from the calibration curve, calculate the concentration of the compound in the diluted sample.
- Multiply this concentration by the dilution factor to determine the original concentration of the saturated supernatant. This value represents the thermodynamic solubility of **7,3',4'-Trihydroxyflavone** in the tested solvent at the specified temperature.

Involvement in Cellular Signaling Pathways

7,3',4'-Trihydroxyflavone has been shown to exert anti-inflammatory effects by modulating several key signaling pathways. Research indicates its ability to suppress the overexpression of pro-inflammatory mediators through the Interleukin-17 (IL-17) and Tumor Necrosis Factor (TNF) signaling pathways. Furthermore, it has been demonstrated to exert its anti-inflammatory activity through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.

[Click to download full resolution via product page](#)

Figure 2: Inhibition of the JAK-STAT pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7,3',4'-Trihydroxyflavone | CAS#:2150-11-0 | Chemsoc [chemsoc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 3',4',7-Trihydroxyflavone | C15H10O5 | CID 5322065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. phytohub.eu [phytohub.eu]
- 5. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 7. enamine.net [enamine.net]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- To cite this document: BenchChem. [7,3',4'-Trihydroxyflavone: A Technical Guide to Solubility for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b009037#7-3-4-trihydroxyflavone-solubility-in-dmso-and-other-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com